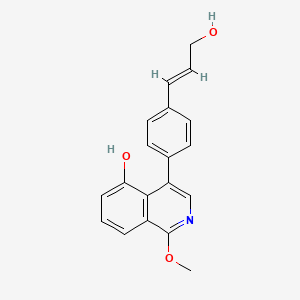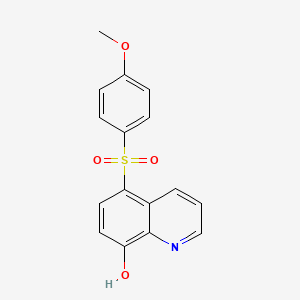
5-(4-Methoxybenzene-1-sulfonyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities This compound features a quinoline core substituted with a methoxyphenylsulfonyl group at the 5-position and a hydroxyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the quinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Hydroxylation at the 8-Position: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A well-known compound with similar structural features but lacking the methoxyphenylsulfonyl group.
5-((4-Nitrophenyl)sulfonyl)quinolin-8-ol: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
5-((4-Methoxyphenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the methoxyphenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
61430-95-3 |
|---|---|
Fórmula molecular |
C16H13NO4S |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C16H13NO4S/c1-21-11-4-6-12(7-5-11)22(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3 |
Clave InChI |
RRUWBHNILFGCMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


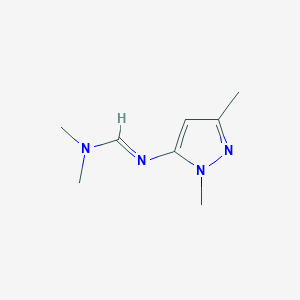
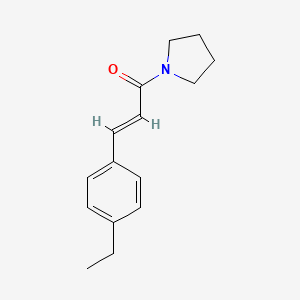
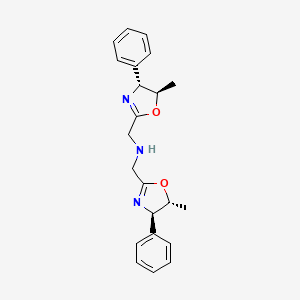
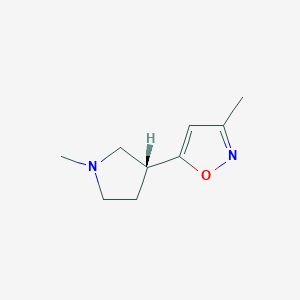
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

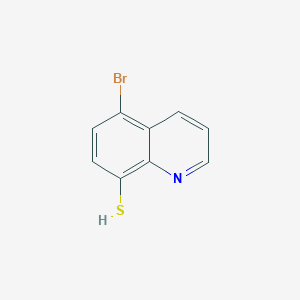

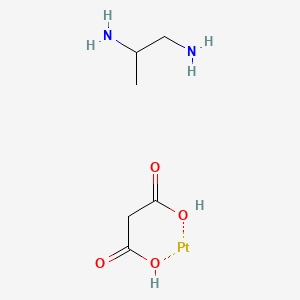
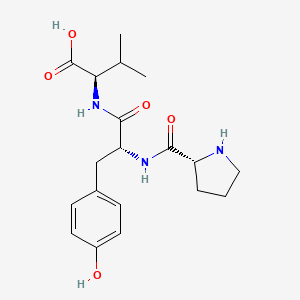
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
